N-(2,4-difluorophenyl)-2-(2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide

Description

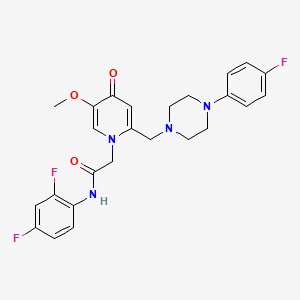

This compound features a multi-component structure:

- Core: A 5-methoxy-4-oxopyridine ring substituted at position 2 with a piperazine-linked fluorophenyl group.

- Side chain: An acetamide moiety attached to a 2,4-difluorophenyl group.

- Key substituents: The piperazine ring is functionalized with a 4-fluorophenyl group, while the pyridine core includes a methoxy group at position 4. Fluorination enhances bioavailability and metabolic stability, common in neuropharmacological agents .

Properties

IUPAC Name |

N-(2,4-difluorophenyl)-2-[2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-5-methoxy-4-oxopyridin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25F3N4O3/c1-35-24-15-32(16-25(34)29-22-7-4-18(27)12-21(22)28)20(13-23(24)33)14-30-8-10-31(11-9-30)19-5-2-17(26)3-6-19/h2-7,12-13,15H,8-11,14,16H2,1H3,(H,29,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLSJNHFWMOZQIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN(C(=CC1=O)CN2CCN(CC2)C3=CC=C(C=C3)F)CC(=O)NC4=C(C=C(C=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25F3N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,4-difluorophenyl)-2-(2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

- A difluorophenyl moiety, which is known for enhancing lipophilicity and bioavailability.

- A piperazine ring that often contributes to receptor binding and activity.

- A methoxy-substituted pyridine which may influence its neuropharmacological effects.

Research indicates that this compound may act on various biological targets, including:

- Histamine receptors : It has been explored as a ligand for the H4 receptor, which plays a significant role in immune response and inflammation .

- Serotonin receptors : The structural similarities with known serotonin antagonists suggest potential activity at 5-HT receptors .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Case Studies

- Neuroprotective Activity : In a study assessing the effects of the compound on acute cerebral ischemia in mice, it was found to significantly prolong survival times and reduce mortality rates at various doses. This suggests robust neuroprotective properties that warrant further investigation .

- Serotonin Receptor Interaction : A series of analogs were synthesized to evaluate their affinity for serotonin receptors. The compound exhibited promising results as a selective antagonist for the 5-HT(2A) receptor, indicating potential applications in treating mood disorders .

- Histamine Receptor Modulation : The compound's interaction with the histamine H4 receptor has been explored, revealing its capacity to act as a partial agonist. This may have implications for treating allergic responses and other histamine-related conditions .

Scientific Research Applications

Introduction to N-(2,4-difluorophenyl)-2-(2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide

This compound is a compound of significant interest in pharmaceutical research. Its complex structure suggests potential applications in various therapeutic areas, particularly in the treatment of neurological disorders and cancers. This article delves into its scientific research applications, supported by case studies and data tables summarizing relevant findings.

Neurological Disorders

Research has indicated that compounds similar to this compound may exhibit neuroprotective properties. Studies suggest that such compounds can interact with serotonin and dopamine receptors, potentially providing therapeutic benefits in conditions like depression and schizophrenia .

Cancer Therapy

The compound's structural characteristics suggest its potential as an anticancer agent. Preliminary studies have shown that derivatives can inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, compounds with similar piperazine structures have demonstrated efficacy against various cancer cell lines by targeting specific pathways associated with tumor growth .

Antimicrobial Activity

Research into related compounds has revealed antimicrobial properties, making them candidates for developing new antibiotics. The presence of fluorine atoms in the structure enhances the lipophilicity of the compound, which may improve its ability to penetrate bacterial membranes .

Case Study 1: Neuroprotective Effects

A study published in a peer-reviewed journal explored the effects of a similar compound on neurodegenerative models. Results showed that treatment led to a significant reduction in neuronal death and improved cognitive function in animal models .

Case Study 2: Anticancer Activity

In vitro studies demonstrated that the compound inhibited the growth of breast cancer cells by inducing apoptosis. The mechanism was linked to the activation of the p53 pathway, which is crucial for regulating the cell cycle and preventing tumor formation .

Case Study 3: Antimicrobial Testing

In a recent study, derivatives of this compound were tested against various bacterial strains, showing promising results in inhibiting growth at low concentrations. This suggests potential for further development into therapeutic agents for infectious diseases .

Table 1: Summary of Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Neuroprotective | Reduced neuronal death in models | |

| Anticancer | Inhibited breast cancer cell growth | |

| Antimicrobial | Effective against multiple bacterial strains |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Piperazine-Containing Analogs

a. 5-(4-(2,4-dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide ()

- Structural similarities : Piperazine ring substituted with a halogenated aryl group (2,4-dichlorophenyl vs. 4-fluorophenyl in the target compound).

- Differences :

- Pentanamide chain instead of acetamide.

- Dichlorophenyl substituent increases lipophilicity (higher LogP) compared to the target’s difluorophenyl group.

- Implications : The dichlorophenyl analog demonstrated selective dopamine D3 receptor binding , suggesting the target compound may share receptor targets but with altered selectivity due to reduced lipophilicity.

b. N-(4-Fluorophenyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide ()

- Structural similarities : Piperazine linked to a fluorophenyl-acetamide group.

- Differences :

- Pyrimidine substituent on piperazine instead of fluorophenyl.

- Simpler structure lacking the pyridine core.

c. N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide ()

- Structural similarities : Fluorophenyl-acetamide and piperazine backbone.

- Differences :

- A sulfonyl group on piperazine increases polarity and may reduce CNS activity.

- Methylphenyl substitution contrasts with the target’s fluorophenyl group.

- Implications : The sulfonyl group likely improves metabolic stability but limits receptor affinity due to steric hindrance .

Heterocyclic Core Variants

a. 2-[2-(4-Fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-furylmethyl)acetamide ()

- Structural similarities : Fluorophenyl and acetamide groups.

- Differences: Pyrazolo-triazinone core replaces the pyridine ring. Furylmethyl group introduces heteroaromaticity.

- Implications: The pyrazolo-triazinone core may target kinases or enzymes rather than neurotransmitter receptors, diverging from the target compound’s putative CNS focus .

b. 2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide ()

- Structural similarities : Dual fluorophenyl groups and acetamide linkage.

- Differences :

- Dihydroimidazo-thiazole fused with pyridine increases molecular weight (~458 g/mol vs. ~490 g/mol for the target compound).

- Implications : The fused heterocycle may enhance binding to inflammatory targets (e.g., COX-2) but reduce oral bioavailability due to size .

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Hypothesized Pharmacological Profiles

Key Findings

- Piperazine Substitution : Fluorophenyl groups enhance receptor selectivity compared to dichlorophenyl or sulfonyl analogs .

- Heterocyclic Core: Pyridine-methoxy cores (target compound) balance solubility and CNS penetration, whereas pyrazolo-triazinones () or fused systems () shift activity to non-CNS targets.

- Acetamide Variations : Shorter chains (e.g., acetamide vs. pentanamide) improve synthetic accessibility and reduce metabolic complexity .

Q & A

Q. Characterization :

- Spectroscopy : Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent integration and purity. Discrepancies in aromatic proton splitting may indicate steric hindrance from fluorophenyl groups .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ peak) and detect impurities from incomplete coupling steps .

Advanced Question: How can researchers resolve contradictions in structural data (e.g., NMR vs. X-ray crystallography)?

Methodological Answer:

Contradictions often arise from dynamic conformational changes or solvent effects.

- Dynamic NMR : Perform variable-temperature NMR to detect hindered rotation in the piperazine or acetamide groups, which may cause peak broadening .

- X-ray crystallography : Co-crystallize the compound with a stabilizing agent (e.g., DMSO) to capture its rigid conformation. Compare bond angles and torsion angles with computational models (DFT/B3LYP) .

- Impurity analysis : Use HPLC-MS to identify byproducts (e.g., unreacted dihydropyridine intermediates) that skew spectroscopic data .

Basic Question: What biological targets are hypothesized for this compound, and how are they validated?

Methodological Answer:

The structural features suggest potential interactions with:

- Serotonin/dopamine receptors : The 4-fluorophenylpiperazine moiety is a known pharmacophore for CNS targets .

- Kinases : The dihydropyridine core may inhibit ATP-binding pockets .

Q. Validation strategies :

- Receptor binding assays : Radioligand displacement assays (e.g., ³H-spiperone for dopamine D₂/D₃ receptors) .

- Enzyme inhibition : Measure IC₅₀ values via fluorescence-based kinase activity assays (e.g., ADP-Glo™) .

Advanced Question: How can researchers design experiments to assess stability under physiological conditions?

Methodological Answer:

- pH stability : Incubate the compound in buffers (pH 1–9) at 37°C for 24–72 hours. Monitor degradation via LC-MS; the dihydropyridine ring is prone to oxidation at pH >7 .

- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Correlate with accelerated stability studies (40°C/75% RH for 1 month) .

- Metabolic stability : Conduct microsomal assays (human liver microsomes + NADPH) to quantify half-life (t₁/₂). Fluorine substituents may reduce CYP450-mediated oxidation .

Advanced Question: What strategies mitigate data variability in biological assays?

Methodological Answer:

Variability often stems from compound aggregation or solvent effects.

- Solubility optimization : Use DMSO stock solutions ≤10 mM and dilute in assay buffers containing 0.01% Tween-80 to prevent precipitation .

- Counter-screening : Test against off-target receptors (e.g., histamine H₁) to rule out nonspecific binding .

- Dose-response curves : Use 8–12 concentration points in triplicate to improve IC₅₀/EC₅₀ reliability .

Basic Question: What computational methods predict the compound’s ADMET properties?

Methodological Answer:

- ADMET Prediction :

- Software : SwissADME or ADMETLab 2.0 to estimate logP (octanol-water partition coefficient), BBB permeability, and CYP inhibition .

- Molecular dynamics (MD) : Simulate binding to serum albumin (PDB: 1BM0) to predict plasma protein binding .

Advanced Question: How can mechanistic studies differentiate between covalent and non-covalent target interactions?

Methodological Answer:

- Covalent binding assays :

- Mass shift analysis : Incubate the compound with recombinant protein and detect mass shifts via MALDI-TOF .

- Reversibility testing : Dilute the compound-protein mixture and measure activity recovery .

- Non-covalent interactions : Use surface plasmon resonance (SPR) to determine association/dissociation rates (ka/kd) .

Basic Question: What analytical techniques quantify trace impurities in bulk synthesis?

Methodological Answer:

- HPLC-DAD/ELSD : Detect impurities at 0.1% levels using C18 columns (gradient: 5–95% acetonitrile in water) .

- NMR spiking : Add a known impurity (e.g., unreacted piperazine) to the sample and compare integration ratios .

Advanced Question: How to address conflicting bioactivity data across cell lines or animal models?

Methodological Answer:

- Cell line validation : Confirm target expression via qPCR/Western blot (e.g., dopamine receptor isoforms in SH-SY5Y vs. HEK293 cells) .

- Pharmacokinetic profiling : Measure plasma/tissue concentrations in animal models to correlate exposure with efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.